molecular formula C8H8N2O B1278422 2-Methyl-1,3-benzoxazol-4-amine CAS No. 342897-54-5

2-Methyl-1,3-benzoxazol-4-amine

Cat. No.: B1278422
CAS No.: 342897-54-5
M. Wt: 148.16 g/mol
InChI Key: OEULNBJKLTXMSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,3-benzoxazol-4-amine is a heterocyclic organic compound with the molecular formula C8H8N2O. It is a derivative of benzoxazole, characterized by the presence of a methyl group at the second position and an amine group at the fourth position of the benzoxazole ring.

Biochemical Analysis

Biochemical Properties

2-Methyl-1,3-benzoxazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to fungal proteins, disrupting their normal function and leading to antifungal effects .

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, thereby reducing cell viability . This compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. For example, it can downregulate the expression of genes associated with cell growth, leading to reduced tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting their activity. For instance, it can inhibit the activity of enzymes involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, this compound can activate certain signaling pathways that lead to cell death, further contributing to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its biological activity, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant therapeutic effects with minimal toxicity . At higher doses, some toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further influence metabolic flux and alter metabolite levels in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution of this compound is crucial for its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3-benzoxazol-4-amine typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method includes the condensation of 2-aminophenol with methyl ketones in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal oxides or ionic liquids may be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,3-benzoxazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-1,3-benzoxazol-4-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1,3-benzoxazol-4-amine is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

2-methyl-1,3-benzoxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEULNBJKLTXMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442335
Record name 2-Methyl-1,3-benzoxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342897-54-5
Record name 2-Methyl-1,3-benzoxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Compound 474A (6.78 g, 38.1 mmol) was dissolved in a 1:1 mixture of 10% acetic acid/ethyl acetate (100 mL total volume) and heated to 65° C. Iron powder (10.63 g, 190.2 mmol) was added portionwise. After stirring for 3 h, TLC indicated complete consumption of starting material. The cooled reaction mixture was filtered through a pad of Celite and the pad was washed with 50 mL of ethyl acetate. The organic layer was separated, washed with water (2×25 mL), brine (1×25 mL), dried over MgSO4, filtered and concentrated in vacuo. The crude material was purified by flash chromatography on silica gel eluting with 25% ether/CH2Cl2 to give 3.90 g (69%) of compound 474B as a light brown solid. HPLC: 95.8% at 2.43 min (retention time) (YMC S5 ODS column, 4.6×50 mm, eluting with 10–90% aqueous methanol over 4 min containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 149.11 [M+H]+.
Quantity
6.78 g
Type
reactant
Reaction Step One
Name
acetic acid ethyl acetate
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10.63 g
Type
catalyst
Reaction Step Two
Yield
69%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1,3-benzoxazol-4-amine
Reactant of Route 2
2-Methyl-1,3-benzoxazol-4-amine
Reactant of Route 3
Reactant of Route 3
2-Methyl-1,3-benzoxazol-4-amine
Reactant of Route 4
Reactant of Route 4
2-Methyl-1,3-benzoxazol-4-amine
Reactant of Route 5
2-Methyl-1,3-benzoxazol-4-amine
Reactant of Route 6
Reactant of Route 6
2-Methyl-1,3-benzoxazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.